Ácido (5-amino-2-metoxifenil)borónico

Descripción general

Descripción

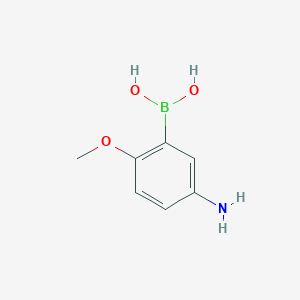

(5-Amino-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an amino group at the 5-position and a methoxy group at the 2-position

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

(5-Amino-2-methoxyphenyl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is commonly employed in cross-coupling reactions, particularly the Suzuki–Miyaura reaction, which facilitates the formation of carbon–carbon bonds. This reaction is vital for developing pharmaceuticals, agrochemicals, and advanced materials.

Reagent in Coupling Reactions

The compound acts as a reagent in various coupling reactions, enabling the formation of biaryl compounds and other complex structures. Its ability to undergo transmetalation allows it to participate effectively in these reactions under mild conditions.

Biological Applications

Role in Medicinal Chemistry

Recent studies have highlighted the potential of (5-Amino-2-methoxyphenyl)boronic acid in medicinal chemistry. It has been investigated for its anticancer properties, particularly as a component in drug discovery aimed at developing boron-containing drugs for cancer therapy. The compound's structure allows it to interact with biological molecules, influencing cellular processes and exhibiting therapeutic potential .

Enzyme Inhibition and Anticancer Activity

Boronic acids are known to act as enzyme inhibitors by forming stable complexes with active site residues. (5-Amino-2-methoxyphenyl)boronic acid has shown promise in inhibiting specific enzymes involved in cancer progression, thereby reducing tumor growth. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of tumor suppressor pathways such as p53 and p21 .

Industrial Applications

Production of Advanced Materials

In industrial settings, (5-Amino-2-methoxyphenyl)boronic acid is utilized in the production of advanced materials and polymers. Its unique chemical properties make it suitable for developing new catalysts and reagents for various industrial processes, enhancing efficiency and reducing waste.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that (5-Amino-2-methoxyphenyl)boronic acid significantly reduces cell viability in various cancer cell lines. For instance, comparative studies showed that this compound exhibited superior cytotoxic effects compared to traditional chemotherapeutics like chlorambucil and melphalan.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-468 (TNBC) |

| Chlorambucil | TBD | MDA-MB-468 (TNBC) |

| Melphalan | TBD | MDA-MB-468 (TNBC) |

Mechanistic investigations revealed that treatment with this compound leads to the upregulation of key tumor suppressor genes such as p53 and p21, indicating a transcriptional mechanism contributing to reduced tumor growth .

Case Study 2: In Vivo Efficacy

A study involving athymic nude mice xenografted with MDA-MB-468 cells demonstrated that administration of (5-Amino-2-methoxyphenyl)boronic acid resulted in over 90% inhibition of tumor growth without significant toxicity to normal tissues. This highlights its potential as a therapeutic agent with favorable safety profiles compared to existing treatments .

Mecanismo De Acción

Target of Action

The primary target of (5-Amino-2-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound plays a significant role in the SM coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds, expanding the diversity of molecules that can be synthesized .

Action Environment

The action of (5-Amino-2-methoxyphenyl)boronic acid is influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . The compound’s action, efficacy, and stability could also be affected by its susceptibility to hydrolysis, especially at physiological pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methoxyphenyl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxyaniline, which serves as the starting material.

Borylation: The borylation process involves the reaction of 2-methoxyaniline with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions. This step often requires the use of a palladium catalyst and a base to facilitate the formation of the boronic acid derivative.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired (5-Amino-2-methoxyphenyl)boronic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of (5-Amino-2-methoxyphenyl)boronic acid may involve large-scale borylation reactions using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield while minimizing the use of hazardous reagents and reducing waste.

Análisis De Reacciones Químicas

Types of Reactions

(5-Amino-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of (5-Amino-2-methoxyphenyl)boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.

Major Products Formed

Biaryl Derivatives: Formed through Suzuki-Miyaura coupling reactions.

Phenol Derivatives: Formed through oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Comparación Con Compuestos Similares

Similar Compounds

(2-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group at the 5-position.

(4-Methoxyphenyl)boronic acid: Similar structure but the methoxy group is at the 4-position instead of the 2-position.

(5-Formyl-2-methoxyphenyl)boronic acid: Similar structure but has a formyl group at the 5-position instead of an amino group.

Uniqueness

(5-Amino-2-methoxyphenyl)boronic acid is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and scientific research.

Actividad Biológica

(5-Amino-2-methoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and potential toxicity.

Overview of Boronic Acids

Boronic acids, including (5-amino-2-methoxyphenyl)boronic acid, are known for their ability to form reversible covalent bonds with diols, which has implications for drug delivery and targeting . The unique reactivity of boronic acids allows them to interact with biological molecules, enhancing their therapeutic potential.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acids. For instance, (5-amino-2-methoxyphenyl)boronic acid has been investigated for its ability to inhibit proteasome activity, similar to bortezomib, a well-known anticancer drug. This inhibition leads to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death .

Table 1: Anticancer Efficacy of (5-Amino-2-methoxyphenyl)boronic Acid

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 | Proteasome inhibition | |

| HeLa | 15 | Induction of apoptosis |

2. Antibacterial Activity

(5-Amino-2-methoxyphenyl)boronic acid has shown promise as an antibacterial agent. Its mechanism involves the inhibition of bacterial β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. In combination with other antibiotics, it has been observed to significantly reduce the minimum inhibitory concentration (MIC) against resistant strains of bacteria .

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Combination Antibiotic | Reduction in MIC |

|---|---|---|---|

| E. coli (CTX-M-14) | 8 | Amoxicillin | 16-fold |

| Staphylococcus aureus | 4 | Methicillin | 8-fold |

3. Interaction with Insulin

A theoretical study indicated that boronic acids can interact with insulin, potentially enhancing glucose uptake in diabetic models. This interaction is mediated through the binding of boronic acids to specific amino acid residues in insulin, suggesting a possible role in diabetes management .

Case Study 1: Anticancer Properties

In a study involving human breast cancer cell lines (MCF-7), (5-amino-2-methoxyphenyl)boronic acid was found to induce apoptosis through the activation of caspase pathways. The compound was administered at varying concentrations, demonstrating a dose-dependent response in cell viability assays .

Case Study 2: Synergistic Antibacterial Effects

A combination therapy using (5-amino-2-methoxyphenyl)boronic acid and β-lactam antibiotics was tested against multidrug-resistant E. coli. The results showed enhanced antibacterial activity, suggesting that this compound could be used to potentiate existing antibiotics against resistant strains .

Research Findings

Several studies have documented the structural modifications of boronic acids that can enhance their biological activity. For example, modifications at the ortho position of the phenyl ring have been shown to increase potency against various receptors involved in neurotransmission .

Table 3: Structure-Activity Relationship

| Compound Variant | EC50 (nM) | Biological Target |

|---|---|---|

| Parent Compound | 100 | α4β2 nAChR |

| Ortho-substituted Variant | 30 | α4β2 nAChR |

| Meta-substituted Variant | 70 | α7 nAChR |

Propiedades

IUPAC Name |

(5-amino-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRARRKVKUQXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948592-70-9 | |

| Record name | (5-amino-2-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.